P2X7 Receptor Antagonist Activity: Modest Potency with Structural Differentiation
The target compound demonstrates measurable antagonist activity at the human P2X7 receptor, a ligand-gated ion channel implicated in inflammation and neurodegeneration. In a cell-based calcium influx assay using human 1321N1 cells expressing the human P2X7 receptor, 1-(2-phenylethyl)-1H-pyrazol-4-amine exhibited an IC50 of 33.2 μM (3.32E+4 nM) [1]. While this potency is modest compared to optimized clinical-stage P2X7 antagonists (which often display IC50 values < 100 nM), the compound's activity is notable within the context of simple, unoptimized aminopyrazole scaffolds. This data point provides a baseline for structure-activity relationship (SAR) studies and serves as a starting point for further chemical optimization. No direct head-to-head comparison data for the 5-amino regioisomer or other close analogs in this specific assay is currently available.
| Evidence Dimension | Antagonist activity at human P2X7 receptor |
|---|---|
| Target Compound Data | IC50 = 33.2 μM |
| Comparator Or Baseline | No direct comparator in same assay; clinical-stage P2X7 antagonists typically exhibit IC50 < 100 nM as baseline reference |
| Quantified Difference | ~300-fold less potent than optimized clinical candidates |
| Conditions | Human 1321N1 cells expressing human P2X7 receptor; calcium influx assay; 30 min incubation [1] |
Why This Matters
This validated activity confirms the compound engages the P2X7 receptor, providing a rational starting point for medicinal chemistry optimization campaigns targeting purinergic signaling pathways.
- [1] BindingDB. PrimarySearch_ki record for 1-(2-phenylethyl)-1H-pyrazol-4-amine. Affinity Data IC50: 3.32E+4 nM. Assay Description: Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells assessed as reduction in intracellular Ca2+ influx incubated for 30 mins. Available at: https://bdb8.ucsd.edu/bindingdb/chemsearch/kiqresults.jsp View Source
